5-Fluoro-2-methylbenzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylbenzylzinc chloride . It is a chemical compound with the molecular formula C8H8ClFZn and a molecular weight of 223.99 g/mol . This compound is typically available as a 0.5 M solution in tetrahydrofuran .
Vorbereitungsmethoden
5-Fluoro-2-methylbenzylzinc chloride: can be synthesized through the reaction of 5-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
5-Fluoro-2-methylbenzyl chloride+Zn→5-Fluoro-2-methylbenzylzinc chloride
Analyse Chemischer Reaktionen
5-Fluoro-2-methylbenzylzinc chloride: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts and organic halides . The major products formed from these reactions are typically substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylbenzylzinc chloride: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylbenzylzinc chloride in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methylbenzylzinc chloride: can be compared with other organozinc compounds such as:
- Phenylzinc chloride
- Benzylzinc chloride
- 4-Methylbenzylzinc chloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The presence of the fluorine atom in This compound makes it unique and can impart different electronic properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H8ClFZn |
---|---|
Molekulargewicht |
224.0 g/mol |
IUPAC-Name |
chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FEAAFMDYCDAYPY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.